2-Formylphenoxyacetic acid

Description

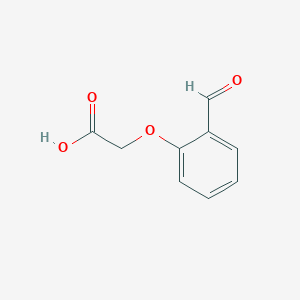

2-Formylphenoxyacetic acid, also known as 2-carboxymethoxybenzaldehyde, is an organic compound characterized by a phenoxyacetic acid moiety bearing a formyl (aldehyde) group at the ortho position of the benzene (B151609) ring. smolecule.comfishersci.at Its unique bifunctional nature, possessing both a reactive aldehyde and a carboxylic acid, makes it a valuable starting material and intermediate in various synthetic pathways.

Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2-(2-formylphenoxy)acetic acid | cymitquimica.com |

| Chemical Formula | C₉H₈O₄ | cymitquimica.com |

| Molecular Weight | 180.16 g/mol | |

| Appearance | Solid | |

| Melting Point | 129.5-132 °C | chemsrc.com |

| CAS Number | 6280-80-4 | |

| InChI Key | ANWMNLAAFDCKMT-UHFFFAOYSA-N | cymitquimica.com |

Structure

3D Structure

Properties

IUPAC Name |

2-(2-formylphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c10-5-7-3-1-2-4-8(7)13-6-9(11)12/h1-5H,6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANWMNLAAFDCKMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3064196 | |

| Record name | Acetic acid, (2-formylphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6280-80-4 | |

| Record name | (2-Formylphenoxy)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6280-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Formylphenoxyacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006280804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Formylphenoxy)acetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133590 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-Formylphenoxy)acetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6140 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2-(2-formylphenoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, (2-formylphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-formylphenoxyacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.892 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Formylphenoxyacetic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CC6J4EUV9T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Formylphenoxyacetic Acid and Its Derivatives

Established Synthetic Routes to 2-Formylphenoxyacetic Acid

The primary and most established method for synthesizing this compound involves the O-alkylation of a phenolic aldehyde.

The most common synthesis of this compound is achieved through a Williamson ether synthesis-type reaction. chegg.com This process involves the condensation of salicylaldehyde (B1680747) with chloroacetic acid in the presence of a strong base, typically sodium hydroxide (B78521) (NaOH). orgsyn.orgorgsyn.orgamazonaws.com In this reaction, the sodium hydroxide deprotonates the phenolic hydroxyl group of salicylaldehyde, forming a more nucleophilic phenoxide ion. This ion then attacks the electrophilic carbon of chloroacetic acid, displacing the chloride and forming the ether linkage. chegg.comorgsyn.org The reaction is typically performed in water and heated under reflux for several hours. orgsyn.orgamazonaws.com After the reaction is complete, the mixture is acidified with a strong acid like hydrochloric acid to precipitate the final product, this compound. orgsyn.orgamazonaws.com

The yield of this compound from the condensation of salicylaldehyde and chloroacetic acid has been optimized over time. While earlier methods reported yields around 46%, procedural refinements have led to significant improvements. orgsyn.org A key optimization step is the use of steam distillation after the initial reaction to remove any unreacted salicylaldehyde. orgsyn.orgamazonaws.com This purification step is crucial for obtaining a cleaner product and allows for the recovery of the starting material. Following this procedure, the synthesis can achieve excellent yields of the crude product, reported to be in the range of 82-83%, based on the amount of salicylaldehyde that is consumed. orgsyn.orgasianpubs.org Further purification can be achieved by recrystallization from water to obtain glistening, colorless plates of this compound. orgsyn.org

Table 1: Synthesis of this compound via O-Alkylation

| Reactant 1 | Reactant 2 | Base | Conditions | Reported Yield | Reference |

|---|---|---|---|---|---|

| Salicylaldehyde | Chloroacetic Acid | NaOH | Aqueous solution, reflux for 3 hours, followed by acidification and steam distillation. | 82-83% | orgsyn.orgasianpubs.org |

O-Alkylation Strategies (e.g., Salicylaldehyde Condensation with Chloroacetic Acid)

Advanced Derivatization Approaches

The aldehyde functional group of this compound is a prime site for chemical modification, allowing for the synthesis of a wide array of derivatives, most notably Schiff bases.

Schiff bases, also known as azomethines, are a major class of derivatives synthesized from this compound. nih.govnih.gov These compounds are formed by the condensation reaction between the aldehyde group of this compound and the primary amino group of various amines or related compounds. nih.govresearchgate.net The resulting structure contains a characteristic C=N (imine) double bond. nih.gov This reaction provides a straightforward method to link the this compound scaffold to other molecular fragments, leading to compounds with diverse chemical properties and biological activities. researchgate.netrsc.org

The synthesis of Schiff bases from this compound is readily accomplished by reacting it with a variety of substituted primary aromatic amines and hydrazines. asianpubs.orgnih.gov The reactions are typically carried out by stirring or refluxing the two components in a suitable solvent, such as ethanol (B145695), methanol (B129727), dioxane, or benzene (B151609). asianpubs.orgnih.govresearchgate.net To drive the reaction to completion, a dehydrating agent like molecular sieves is often employed to remove the water formed during the condensation. nih.govresearchgate.net Yields for these reactions are generally good, often ranging from 65% to over 90%, depending on the specific amine used and the reaction conditions. asianpubs.orgnih.govresearchgate.net For instance, the reaction with p-toluidine (B81030) in methanol at room temperature affords the corresponding Schiff base in 90% yield, while the reaction with N-phenylhydrazine in ethanol proceeds rapidly to give a 90% yield. asianpubs.orgnih.gov

Table 2: Synthesis of Schiff Base Derivatives from this compound

| Amine / Hydrazine Reactant | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|

| 4-Aminoacetanilide | Dioxane | Reflux, 3 h | 80% | nih.gov |

| N-Phenylhydrazine | Ethanol | Room Temp, 15 min | 90% | nih.gov |

| p-Toluidine | Methanol | Room Temp | 90% | asianpubs.org |

| p-Anisidine | Methanol | Room Temp | 87% | asianpubs.org |

| p-Aminophenol | Methanol | Room Temp | 83% | researchgate.net |

| p-Chloroaniline | Methanol | Room Temp | 53% | researchgate.net |

While many condensation reactions proceed efficiently without a catalyst, certain derivatizations benefit from the use of catalysis to improve reaction rates and yields. nih.govresearchgate.netmdpi.com Lewis acid catalysis, in particular, has been shown to be effective. The addition of ytterbium triflate (Yb(OTf)₃) has been found to be beneficial in cases where the reaction between this compound and an amine is slow or does not proceed to completion. nih.govresearchgate.netmdpi.com This can occur due to a competing acid-base reaction between the carboxylic acid group of the phenoxyacetic acid moiety and the basic amine reactant. nih.govresearchgate.net The Lewis acid catalyst facilitates the condensation, leading to a greater conversion to the desired Schiff base product. nih.govresearchgate.net For example, in the synthesis of the Schiff base from this compound and 3-imidazol-1-yl-propylamine, the use of 10 mol% of Yb(OTf)₃ as a catalyst resulted in a 70% yield of the product after refluxing for 10 hours. nih.govresearchgate.net

Condensation Reactions with Aromatic Amines and Hydrazines

Multi-Component Reaction Chemistry

Multi-component reactions (MCRs) offer an efficient pathway to complex molecular scaffolds from simple starting materials in a single synthetic operation. This compound has proven to be a valuable bifunctional substrate in such reactions.

Isocyanide-Based Three-Component Reactions (e.g., Ugi-type Condensations)

A notable application of this compound is in isocyanide-based three-component reactions, particularly those of the Ugi type. rsc.orgorgsyn.orgnih.gov These reactions leverage the dual functionality of this compound, which contains both a formyl (aldehyde) and a carboxylic acid group. In a novel and environmentally friendly approach, 2-(2-formylphenoxy)acetic acid can react with a bifunctional amine, such as 2-aminobenzamide (B116534), and an isocyanide in a one-pot, three-component, four-center Ugi reaction. rsc.orgorgsyn.orgnih.gov This catalyst-free method is highly efficient, producing structurally complex molecules with high purity and excellent yields. rsc.orgorgsyn.orgnih.gov

The reaction proceeds through a series of steps, likely initiated by the formation of an iminium intermediate from the reaction of the formyl group of this compound and the amine. rsc.orgorgsyn.org The isocyanide then adds to this intermediate, followed by the intramolecular addition of the carboxylate. A subsequent Mumm rearrangement leads to a stable Ugi adduct. rsc.orgorgsyn.org This adduct then undergoes further intramolecular cyclization to yield the final heterocyclic product. rsc.orgorgsyn.org This strategy has been successfully employed to create novel bis-heterocyclic systems. rsc.orgorgsyn.orgnih.gov

The versatility of this approach allows for the generation of a diverse library of compounds by varying the isocyanide component. For example, reactions using tert-butyl isocyanide, cyclohexyl isocyanide, and other isocyanide derivatives have been reported to proceed with high efficiency. rsc.orgorgsyn.org

Exploration of Novel Bis-Heterocyclic Scaffolds (e.g., Oxazepine-Quinazolinones)

A significant outcome of the isocyanide-based three-component reactions involving this compound is the synthesis of novel bis-heterocyclic scaffolds, such as oxazepine-quinazolinones. rsc.orgorgsyn.orgnih.govdntb.gov.ua These fused heterocyclic systems are of considerable interest due to the established biological activities of both oxazepine and quinazolinone cores. rsc.org

The synthesis of oxazepine-quinazolinone derivatives is achieved through a one-pot reaction of 2-(2-formylphenoxy)acetic acid, 2-aminobenzamide, and an isocyanide. rsc.orgorgsyn.orgnih.gov This reaction results in the formation of one C-C bond, several C-N bonds, an amide group, and two new heterocyclic rings (a benzoxazepine and a quinazolinone) in a single operation. rsc.orgorgsyn.orgdntb.gov.ua The reaction is notable for its high yields and the straightforward isolation of the products. rsc.orgorgsyn.org

For instance, the reaction of 2-(2-formylphenoxy)acetic acid, 2-aminobenzamide, and tert-butyl isocyanide in refluxing ethanol for 24 hours afforded N-(tert-butyl)-5-oxo-5,7-dihydro-13H-benzo thieme-connect.comorgsyn.orgorgsyn.orgCurrent time information in Bangalore, IN.oxazepino[4,3-a]quinazoline-13-carboxamide in a 94% yield. orgsyn.org A variety of isocyanides can be used, leading to a range of substituted oxazepine-quinazolinone derivatives. rsc.org

| Isocyanide Reactant | Product | Yield (%) |

|---|---|---|

| tert-Butyl isocyanide | N-(tert-butyl)-5-oxo-5,7-dihydro-13H-benzo thieme-connect.comorgsyn.orgorgsyn.orgCurrent time information in Bangalore, IN.oxazepino[4,3-a]quinazoline-13-carboxamide | 94 |

| Cyclohexyl isocyanide | N-(cyclohexyl)-5-oxo-5,7-dihydro-13H-benzo thieme-connect.comorgsyn.orgorgsyn.orgCurrent time information in Bangalore, IN.oxazepino[4,3-a]quinazoline-13-carboxamide | 92 |

| n-Butyl isocyanide | N-(n-butyl)-5-oxo-5,7-dihydro-13H-benzo thieme-connect.comorgsyn.orgorgsyn.orgCurrent time information in Bangalore, IN.oxazepino[4,3-a]quinazoline-13-carboxamide | 90 |

Ring Closure and Heterocyclic Transformations

The inherent bifunctionality of this compound and its derivatives makes them ideal precursors for a variety of ring closure and heterocyclic transformation reactions.

Intramolecular Cyclization Pathways (e.g., Benzoxazepinone Formation from 2-(2-formylphenoxy)alkanoic acids)

Intramolecular cyclization of 2-(2-formylphenoxy)alkanoic acids provides a direct route to seven-membered heterocyclic rings like benzoxazepinones. This transformation is a key step in the multi-component reactions discussed previously, where the initially formed Ugi adduct undergoes cyclization. rsc.orgorgsyn.org The use of 2-(2-formylphenoxy)acetic acid as a bifunctional reagent in Ugi couplings has been instrumental in accessing rare 6-, 7-, and 8-membered heterocyclic rings.

Generation of Fused Heterocyclic Systems (e.g., Benzofuranones, Coumarone)

This compound and its derivatives can be transformed into fused heterocyclic systems such as benzofuranones and coumarone (benzofuran).

Photochemical cyclization of 2-(2-formylphenoxy)acetic acid and its esters under 365 nm irradiation in dimethyl sulfoxide (B87167) can lead to the formation of chromanone and benzofuranone derivatives. rsc.org This method offers an efficient way to obtain hydroxychromanones in good yields. rsc.org

Furthermore, 2-arylbenzofuran derivatives can be synthesized from substituted 2-(2-formylphenoxy)-2-phenylacetic acids. nih.gov The synthesis involves the hydrolysis of the corresponding methyl esters, followed by cyclization of the resulting acids in the presence of anhydrous sodium acetate (B1210297) and acetic anhydride. nih.gov This approach has been used to prepare a variety of 2-arylbenzofurans, which have been investigated for their potential biological activities. nih.gov

Functionalization for Specific Chemical Applications (e.g., Introduction of Carboxyl Groups via Alkylation)

The functionalization of precursors to this compound is a key strategy for introducing specific chemical properties. A common method for synthesizing this compound itself involves the introduction of a carboxyl group via alkylation of a hydroxybenzaldehyde. researchgate.net

Spectroscopic and Structural Characterization of 2 Formylphenoxyacetic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural analysis of 2-Formylphenoxyacetic acid and its derivatives, offering detailed insights into the molecular framework.

¹H-NMR spectroscopy is instrumental in confirming the presence and electronic environment of protons within this compound and its derivatives. In the ¹H-NMR spectrum of this compound, characteristic signals confirm its structure. The aldehydic proton (CHO) typically appears as a singlet in the downfield region. The methylene (B1212753) protons (OCH₂COOH) also present as a singlet, while the aromatic protons exhibit a multiplet pattern in the aromatic region of the spectrum. nih.govhmdb.cahmdb.ca

For derivatives of this compound, such as Schiff bases, the ¹H-NMR spectra show distinct changes. For instance, in azomethine derivatives, the disappearance of the aldehydic proton signal and the appearance of a new singlet for the imine proton (CH=N) in the range of δ 8.29 - 9.37 ppm confirms the formation of the Schiff base. nih.gov The aromatic protons of these derivatives typically show multiplet signals between δ 6.39-8.31 ppm. nih.gov

Table 1: Representative ¹H-NMR Data for a this compound Derivative

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| CH=N | 8.97 | Singlet |

| Aromatic-H | 6.74 - 7.47 | Multiplet |

| OCH₂ | 4.83 | Singlet |

Data for 2-(2,3-Dichloro phenyliminomethyl)phenoxyacetic Acid in DMSO-d₆. nih.gov

¹³C-NMR spectroscopy provides a detailed map of the carbon framework of this compound and its derivatives. The spectrum of the parent acid displays distinct signals for the carbonyl carbon of the carboxylic acid, the aldehydic carbon, the carbons of the aromatic ring, and the methylene carbon. nih.govresearchgate.net

Upon formation of derivatives like azomethines, significant shifts in the ¹³C-NMR spectrum are observed. A key indicator of Schiff base formation is the disappearance of the aldehydic carbon signal (around δ 189.8 ppm) and the appearance of a new signal for the imine carbon (CH=N) at a different chemical shift (e.g., δ 154.2-164.9 ppm). nih.govmdpi.com The chemical shifts of other carbons in the molecule are also influenced by the new substituent, providing further structural confirmation. nih.govmdpi.com

Table 2: ¹³C-NMR Chemical Shifts for a this compound Derivative

| Carbon | Chemical Shift (δ, ppm) |

| COOH | 170.02 |

| C=N | 158.48 |

| Aromatic-C | 113.56 - 160.25 |

| OCH₂ | 65.11 |

Data for 2-(2,3-Dichloro phenyliminomethyl)phenoxyacetic Acid in DMSO-d₆. nih.gov

For more complex derivatives of this compound, 2D NMR techniques are invaluable for unambiguous structural assignment.

COSY (Correlation Spectroscopy) experiments establish proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the molecule. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of protons to their corresponding carbons. sdsu.eduprinceton.edu

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for piecing together the entire molecular structure, including the connectivity of different functional groups and substituent placement on the aromatic ring. sdsu.eduprinceton.edu

These advanced techniques have been successfully employed in the characterization of various complex derivatives of this compound. researchgate.net

Carbon-13 Nuclear Magnetic Resonance (13C-NMR) for Carbon Skeleton Analysis

Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound and its derivatives. The IR spectrum of this compound exhibits characteristic absorption bands for the hydroxyl (-OH) of the carboxylic acid, the carbonyl (C=O) of the aldehyde and the carboxylic acid, and the ether (C-O-C) linkage. nih.gov

In the IR spectra of Schiff base derivatives, the most notable change is the appearance of a new absorption band corresponding to the stretching vibration of the imine (C=N) bond, typically in the range of 1600-1680 cm⁻¹. mdpi.com Concurrently, the characteristic band of the aldehydic C=O group disappears. The presence of the broad -OH band and the carboxylic C=O band is retained in these derivatives. mdpi.com

Table 3: Key IR Absorption Bands for this compound and its Azomethine Derivatives

| Functional Group | This compound (cm⁻¹) | Azomethine Derivatives (cm⁻¹) |

| O-H (Carboxylic Acid) | ~3000 (broad) | ~3400-3580 (broad) mdpi.com |

| C=O (Carboxylic Acid) | ~1700 | ~1682-1735 mdpi.com |

| C=O (Aldehyde) | ~1680 | Absent |

| C=N (Imine) | Absent | ~1600-1680 mdpi.com |

| C-O (Ether) | ~1240 | ~1240 nih.govmdpi.com |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of this compound and its derivatives. The mass spectrum provides the mass-to-charge ratio (m/z) of the molecular ion, which confirms the molecular formula. nih.gov

Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information. By analyzing the fragments, it is possible to deduce the arrangement of atoms and functional groups within the molecule. For instance, in derivatives, the fragmentation can confirm the structure of the substituent attached to the imine nitrogen. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can definitively establish the elemental composition of the parent molecule and its fragments. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and intermolecular interactions.

Studies on derivatives of this compound, such as its hydrazone derivatives, have utilized single-crystal X-ray diffraction to determine their solid-state structures. For example, the crystal structure of one such derivative revealed the dihedral angle between the aromatic rings and the planarity of the central C(=O)−N−N=C bridge. iucr.org X-ray crystallography has also been instrumental in characterizing metal complexes of Schiff bases derived from this compound, showing how the ligand coordinates to the metal center and the resulting coordination geometry. rsc.orgrsc.orgresearchgate.netnih.gov These studies also elucidate the role of intermolecular forces, such as hydrogen bonding and π-π stacking, in the crystal packing. iucr.org

Single-Crystal X-ray Diffraction (SC-XRD) Studies of Derived Complexes

Single-crystal X-ray diffraction (SC-XRD) stands as a definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique has been instrumental in characterizing a series of mononuclear cobalt(II) complexes derived from Schiff bases of this compound. rsc.orgrsc.org These Schiff bases are formed by the condensation of this compound with various diamines. rsc.orgrsc.org

In one study, six such Co(II) complexes were synthesized and their structures determined by SC-XRD. rsc.orgresearchgate.net The analysis revealed that these complexes predominantly adopt a distorted trigonal prismatic geometry. rsc.orgrsc.org The specific geometry and coordination environment are influenced by the nature of the diamine used in the Schiff base ligand. rsc.orgresearchgate.net For instance, the coordination number of the central cobalt ion was found to vary depending on the ligand structure. researchgate.net

Crystallographic data for a new bis-Schiff base calcium(II) complex synthesized from this compound, 1,3-diamino-2-hydroxypropane, and calcium perchlorate (B79767) tetrahydrate shows it crystallizes in the monoclinic system with the space group P121/n1. mdpi.comnih.gov In this complex, the Ca(II) ion is six-coordinated by four oxygen atoms and two nitrogen atoms from a single bis-Schiff base ligand. mdpi.comnih.gov The individual complex molecules then form a tetrameric structure through intermolecular O-H···O hydrogen bonds, which further assemble into a three-dimensional network via π–π stacking interactions between the benzene (B151609) rings. mdpi.comnih.gov

Detailed crystallographic parameters for several Co(II) complexes derived from this compound are presented below:

| Complex | Crystal System | Space Group | Reference |

| Complex 1 | Monoclinic | P2/n | researchgate.net |

| Complex 2 | Triclinic | P-1 | researchgate.net |

| Complex 3 | Triclinic | P-1 | researchgate.net |

| Complex 6 | Orthorhombic | Iba2 | researchgate.net |

| Ca(II) Complex | Monoclinic | P121/n1 | mdpi.comnih.gov |

Selected bond distances for the Ca(II) complex highlight the coordination environment around the central metal ion:

| Bond | Bond Length (Å) | Reference |

| Ca2-O1 | 2.089(4) | mdpi.com |

| Ca2-O2 | 2.036(4) | mdpi.com |

| Ca2-O4 | 2.072(4) | mdpi.com |

| Ca2-O6 | 2.031(4) | mdpi.com |

| Ca2-N1 | 2.013(4) | mdpi.com |

| Ca2-N2 | 2.024(5) | mdpi.com |

Powder X-ray Diffraction (PXRD) Techniques for Material Characterization

Powder X-ray diffraction (PXRD) is a versatile technique used to confirm the phase purity and crystallinity of bulk materials. rsc.org It is particularly useful when single crystals suitable for SC-XRD cannot be obtained. For the series of mononuclear Co(II) complexes derived from this compound, PXRD was employed to verify the composition of the prepared compounds. rsc.orgrsc.org The experimental PXRD patterns are typically compared with patterns simulated from single-crystal X-ray data to confirm the bulk sample's identity and purity. rsc.org This comparison is crucial to ensure that the material being characterized in bulk is the same as the one whose structure was determined from a single crystal. rsc.org

Thermal Analysis (e.g., Thermogravimetric Analysis-Differential Thermal Analysis, TG-DTA)

Thermal analysis techniques, such as thermogravimetric analysis (TGA) and differential thermal analysis (DTA), provide information about the thermal stability and decomposition behavior of materials. uni-siegen.decuni.czscribd.com In TGA, the mass of a sample is monitored as a function of temperature, revealing mass loss events like dehydration or decomposition. uni-siegen.describd.com DTA measures the temperature difference between a sample and a reference material, indicating exothermic or endothermic transitions. uni-siegen.de

For a newly synthesized Ca(II) complex with a bis-Schiff base ligand derived from this compound, TG-DTA was used to characterize its thermal stability. mdpi.comresearchgate.net The analysis of the thermal stability curve provides insights into the decomposition pathway of the complex. mdpi.com Similarly, the thermal stability of various oligo-mers has been investigated using TGA and differential thermal analysis. vot.pl These techniques are essential for understanding the temperature limits within which these materials are stable, which is critical for any potential applications.

Advanced Computational Techniques for Structural Insights (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal structure. mdpi.comnih.gov This analysis maps the electron distribution of a molecule in its crystalline environment, allowing for the identification and characterization of various intermolecular contacts, such as hydrogen bonds and π-π stacking interactions. mdpi.comnih.gov

For the Ca(II) complex derived from a bis-Schiff base of this compound, Hirshfeld surface analysis was performed to understand the forces holding the crystal lattice together. mdpi.comnih.gov The analysis revealed that H···H contacts account for the largest contribution to the Hirshfeld surface, followed by O···H/H···O and C···H/H···C contacts. mdpi.comnih.gov These findings are consistent with the crystal structure determined by SC-XRD, which shows the presence of intermolecular O-H···O hydrogen bonds and π–π stacking interactions. mdpi.comnih.gov

The contributions of different intermolecular contacts to the Hirshfeld surface of the Ca(II) complex are summarized in the table below:

| Contact Type | Contribution to Hirshfeld Surface (%) | Reference |

| H···H | 41.6 | mdpi.comnih.gov |

| O···H/H···O | 35.1 | mdpi.comnih.gov |

| C···H/H···C | 18.1 | mdpi.comnih.gov |

This detailed analysis of intermolecular interactions is crucial for understanding the packing of molecules in the solid state and for correlating the structure with the material's physical properties.

Mechanistic Investigations of Reactions Involving 2 Formylphenoxyacetic Acid

Electrochemical Reaction Mechanisms

The anodic oxidation of carboxylic acids like phenoxyacetic acid, a parent structure to 2-formylphenoxyacetic acid, offers a valuable framework for understanding the electrochemical behavior of this compound itself. These processes are known to proceed through classical mechanisms involving radical and carbocation intermediates, with the reaction outcome being highly dependent on the electrode material and reaction conditions. researchgate.net

Anodic Oxidation Pathways (e.g., One- and Two-Electron Transfer)

The anodic oxidation of carboxylic acids can be broadly categorized into one-electron and two-electron transfer pathways. The one-electron oxidation, often referred to as the Kolbe oxidation, typically leads to the formation of a dimer. In the context of phenoxyacetic acid, this would result in the formation of 1,2-diphenoxyethane. This pathway is favored on platinum anodes.

Conversely, a two-electron oxidation process, known as the non-Kolbe oxidation, is also possible. This pathway often leads to the formation of carbocation intermediates which can then undergo further reactions. For phenoxyacetic acid, this is the predominant pathway on graphite (B72142) anodes. The presence of the formyl group in this compound is expected to influence the electron density of the aromatic ring and the carboxylate group, thereby affecting the relative ease of these oxidation pathways.

| Oxidation Pathway | Electron Transfer | Typical Electrode | Key Intermediate | Expected Product for Phenoxyacetic Acid |

| Kolbe Oxidation | One-electron | Platinum | Radical | 1,2-Diphenoxyethane |

| Non-Kolbe Oxidation | Two-electron | Graphite | Carbocation | Methoxymethoxybenzene (in methanol) |

Intermediate Formation and Stabilization (Radicals, Carbocations)

Following the initial electron transfer, highly reactive intermediates are formed. In the one-electron oxidation pathway, the initial radical can undergo decarboxylation to form a new radical species. For phenoxyacetic acid, this would be a phenoxymethyl (B101242) radical, which can then dimerize.

In the two-electron oxidation pathway, the formation of a carbocation is a key step. The stability of this carbocation plays a crucial role in determining the final product. For phenoxyacetic acid oxidized on a graphite anode, the intermediate carbocation is stabilized by conjugation with the neighboring oxygen atom. This stabilization favors the non-Kolbe pathway. This carbocation can then react with a nucleophile present in the reaction medium, such as the solvent. For instance, in methanol (B129727), the carbocation is trapped to form an ether. In the case of this compound, the electron-withdrawing nature of the formyl group would likely influence the stability of any carbocation formed on the aromatic ring.

The stabilization of carbocations can also occur through intramolecular reactions if the geometry of the molecule allows for it. For a related molecule, {2-[(phenylimino)methyl]phenoxy}acetic acid, a two-electron anodic oxidation leads to the formation of a carbocation that undergoes intramolecular cyclization.

Catalytic Mechanisms

Catalysis offers an alternative approach to transforming this compound, enabling reactions that might not be feasible under other conditions.

Titania-Promoted Decarboxylation and Alkylation Mechanisms

Titanium dioxide (TiO2) can act as a photocatalyst to promote the decarboxylation of carboxylic acids. acs.org The proposed mechanism involves the capture of a photogenerated hole at the TiO2 surface by the carboxylate, which leads to the formation of an acyloxyl radical. acs.org This radical can then undergo decarboxylation to furnish an alkyl radical. acs.org For carboxylic acids that generate stabilized radicals, such as those with α-alkoxy groups, the decarboxylation step is more favorable. acs.org The resulting radical can then participate in subsequent reactions, such as addition to alkenes. acs.org

In the context of this compound, the formation of a phenoxymethyl-type radical would be expected. The presence of the formyl group could influence the stability and reactivity of this radical intermediate.

| Step | Description | Intermediate Species |

| 1 | Hole capture by carboxylate on TiO2 surface | Acyloxyl radical acs.org |

| 2 | Decarboxylation | Alkyl radical and CO2 acs.org |

| 3 | Radical reaction | Addition to an alkene, etc. |

N-Heterocyclic Carbene (NHC)/Base-Catalyzed Cascade Reactions

N-Heterocyclic carbenes (NHCs) are powerful organocatalysts capable of mediating a wide range of chemical transformations. In reactions involving derivatives of this compound, such as 3-(2-formylphenoxy)propenoates, NHCs have been employed in cascade reactions. nih.gov A proposed catalytic cycle for the reaction of 3-(2-formylphenoxy)propenoates with allylic esters involves the NHC catalyst in conjunction with a palladium catalyst and a base. nih.gov While this specific reaction does not directly involve this compound, it provides insight into the potential reactivity of the formyl group in the presence of NHCs.

In a more general sense, NHCs can react with aldehydes to form a Breslow intermediate. This intermediate can then undergo a variety of transformations, including intramolecular reactions. For this compound, the intramolecular reaction of the Breslow intermediate with the carboxylic acid or its derivative could potentially lead to the formation of novel heterocyclic structures. N-heterocyclic carbene/base-catalyzed cascade reactions have been reported for the synthesis of functionalized benzofuranones. acs.org

Photochemical Transformation Mechanisms

The photochemistry of this compound and its derivatives has been shown to yield interesting cyclic products. nih.gov Upon irradiation with UV light (e.g., 365 nm), these compounds can undergo photocyclization to form chromanone and benzofuranone derivatives. nih.gov This transformation is notably solvent-dependent, occurring efficiently in dimethyl sulfoxide (B87167) (DMSO). nih.gov A detailed mechanistic study revealed a divergent phototransformation pathway leading to various products. nih.gov

The initial step in the photochemical transformation of ortho-substituted benzaldehydes often involves intramolecular hydrogen abstraction by the excited carbonyl group. acs.org For this compound, this would lead to the formation of a biradical intermediate. Subsequent radical-radical coupling would then lead to the observed cyclic products. The specific reaction pathway and the distribution of products can be influenced by the solvent and the specific substituents on the starting material.

| Reactant | Condition | Solvent | Major Products | Yield |

| 2-(2-formylphenoxy)acetic acid and its esters | 365 nm irradiation | Dimethyl sulfoxide | Hydroxychromanones, Benzofuranones | 27-91% nih.gov |

Intramolecular Cyclization and Rearrangement Mechanisms (e.g., Autocyclization to Hemiacetal)

The structure of this compound, which contains both an aldehyde (formyl) group and a carboxylic acid connected by an ether linkage, allows for a variety of intramolecular reactions. These reactions are of significant interest for the synthesis of heterocyclic compounds. Mechanistic studies have revealed several key pathways, including autocyclization to a hemiacetal, multi-component reactions leading to complex fused rings, and photocyclization.

Autocyclization to Cyclic Hemiacetal and Enol Tautomer

In solution, particularly in methanol, this compound undergoes a reversible intramolecular cyclization, a type of ring-chain tautomerism, to form a cyclic hemiacetal. researchgate.netresearchgate.netacs.org This process involves the nucleophilic attack of the carboxylic acid's hydroxyl group onto the electrophilic carbonyl carbon of the formyl group. masterorganicchemistry.com This type of intramolecular reaction is common in molecules containing both an alcohol and a carbonyl group, especially when it leads to the formation of stable five- or six-membered rings; in this case, a six-membered ring is formed. masterorganicchemistry.com

Research has shown that this cyclic hemiacetal exists in equilibrium with its open-chain aldehyde form. researchgate.netresearchgate.netacs.org Furthermore, the hemiacetal can subsequently transform into its more stable enolic tautomer, establishing a dynamic equilibrium between the three species. researchgate.netresearchgate.netacs.org The formation of these cyclized products is significantly enhanced by the presence of an acid catalyst, such as concentrated hydrochloric acid (HCl). researchgate.netresearchgate.netacs.org The formation of the hemiacetal and its enol tautomer has been confirmed through chromatographic analysis and established using 1H and 13C-NMR spectroscopy. researchgate.netresearchgate.netacs.org

Table 1: Equilibrium of this compound in Solution

| Species | Description | Conditions Favoring Formation |

|---|---|---|

| Open-Chain Form | The standard acyclic structure of this compound. | Present in equilibrium in solution. |

| Cyclic Hemiacetal | Formed via intramolecular nucleophilic attack of the carboxyl -OH on the formyl C=O. | Methanolic solution, acid catalysis. researchgate.netresearchgate.net |

| Enolic Tautomer | Formed from the rearrangement of the cyclic hemiacetal. | Time-lapsed methanolic solution, acid catalysis. researchgate.netresearchgate.net |

Cyclization in Multi-Component Reactions

This compound can act as a versatile bifunctional starting material in multi-component reactions (MCRs), such as the Ugi three-component reaction, to produce complex heterocyclic scaffolds like oxazepine-quinazolinones. frontiersin.orgnih.gov In a notable one-pot synthesis, this compound reacts with 2-aminobenzamide (B116534) and an isocyanide without a catalyst. frontiersin.orgnih.gov

The proposed mechanism for this transformation involves several key steps frontiersin.orgnih.gov:

Iminium Intermediate Formation: The reaction initiates with the nucleophilic attack of the amine (from 2-aminobenzamide) on the formyl group of this compound to form an iminium intermediate.

Adduct Formation: The isocyanide then adds to the iminium ion, which is subsequently attacked by the carboxylate ion, leading to an adduct.

Mumm Rearrangement: This adduct undergoes an intramolecular acylation known as a Mumm rearrangement to yield a stable Ugi adduct.

Intramolecular Cyclocondensation: The final step is an amide-amide cyclocondensation, where the newly formed amide attacks the amide of the quinazolinone precursor, resulting in the formation of the fused seven-membered oxazepine ring.

This reaction pathway demonstrates the utility of the dual functionality of this compound to construct intricate, fused ring systems in a single, efficient operation. frontiersin.orgnih.gov

Photocyclization Mechanisms

Upon irradiation with UV light (e.g., 365 nm), this compound and its ester derivatives can undergo photocyclization. nih.govdntb.gov.uaresearchgate.net This reaction can lead to the formation of chromanone and benzofuranone derivatives. nih.govdntb.gov.ua Detailed mechanistic studies show that the reaction proceeds efficiently in dimethyl sulfoxide (DMSO) and can produce hydroxychromanones in good yields. nih.gov The process involves the initial excitation of the molecule, followed by an intramolecular hydrogen abstraction and subsequent radical cyclization to form the heterocyclic products. researchgate.net In some cases, decarboxylation may occur first, followed by further irradiation of the resulting ether to yield dihydrobenzofuranols. researchgate.net

Cyclization to Benzofuran (B130515) Derivatives

While not studied directly on the parent compound, a related mechanism has been proposed for the cyclization of 4-methoxy-2-(2-formylphenoxy)acetic acid to a benzofuran derivative. researchgate.net This proposed pathway involves researchgate.net:

Dehydration of the carboxylic acid to form an unstable ketene (B1206846) intermediate.

Intramolecular trapping of the ketene by the formyl group in a [2+2] heterocycloaddition reaction.

A subsequent cycloreversion that expels carbon dioxide, resulting in the formation of the final benzofuran product.

Table 2: Summary of Intramolecular Cyclization and Rearrangement Pathways

| Reaction Type | Reactants/Conditions | Key Intermediates | Products |

|---|---|---|---|

| Autocyclization | Methanol, optional acid catalyst (HCl) researchgate.netresearchgate.net | Cyclic Hemiacetal | Cyclic Hemiacetal, Enolic Tautomer researchgate.netresearchgate.net |

| Ugi 3-Component Reaction | 2-Aminobenzamide, Isocyanide, Ethanol (B145695) frontiersin.orgnih.gov | Iminium ion, Ugi adduct frontiersin.orgnih.gov | Oxazepine-quinazolinone bis-heterocycles frontiersin.orgnih.gov |

| Photocyclization | UV irradiation (365 nm), DMSO nih.govdntb.gov.ua | Excited state, 1,5-biradical researchgate.net | Hydroxychromanones, Benzofuranones nih.govdntb.gov.ua |

| Benzofuran Formation | Acetic Anhydride (for derivative) researchgate.net | Ketene researchgate.net | Benzofuran derivative researchgate.net |

Coordination Chemistry and Metal Complexation with 2 Formylphenoxyacetic Acid Derived Ligands

Principles of Ligand Design Utilizing 2-Formylphenoxyacetic Acid Scaffolds

This compound serves as a foundational scaffold for designing multidentate ligands, primarily through the formation of Schiff bases. The condensation reaction of its formyl group with various amines allows for the synthesis of ligands with tailored coordination pockets. researchgate.netchemsrc.com This strategy is effective in creating ligands that can enforce specific geometries upon metal centers. For instance, hexadentate Schiff base ligands derived from this compound and different diamines have been shown to induce a distorted coordination environment, compelling Co(II) complexes to adopt geometries closely resembling a trigonal prism. researchgate.netrsc.org

The design principles also extend to creating ligands for various applications, including the development of single-molecule magnets (SMMs). The structural motif of these ligands can be fine-tuned by selecting appropriate diamines, which in turn modulates the structural and magnetic properties of the resulting metal complexes. rsc.org The flexibility of the this compound backbone allows for the synthesis of ligands that can accommodate a range of metal ions, leading to complexes with unique characteristics. Furthermore, this scaffold has been utilized in the creation of oxazepine derivatives, highlighting its importance in the synthesis of heterocyclic compounds with potential pharmacological relevance. frontiersin.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving ligands derived from this compound typically involves the reaction of a metal salt with the pre-formed or in-situ generated Schiff base ligand. rsc.orgnih.gov Characterization of these complexes is achieved through a combination of techniques including elemental analysis, FT-IR spectroscopy, UV-Vis spectroscopy, and single-crystal X-ray diffraction. rsc.orgnih.govrsc.org

A significant area of research has been the synthesis of mononuclear Co(II) complexes using hexadentate Schiff base ligands derived from this compound. rsc.orgrsc.org These complexes are noteworthy for their preference for a trigonal prismatic coordination geometry, a relatively rare arrangement for six-coordinate Co(II) complexes which more commonly adopt pseudo-octahedral shapes. rsc.orgrsc.org The synthesis is typically carried out by reacting cobalt(II) acetate (B1210297) with this compound and a suitable diamine in a solvent mixture like methanol (B129727) and propanol. rsc.org

The resulting Co(II) complexes have been found to exhibit field-induced single-molecule magnet (SMM) behavior. rsc.orgrsc.org This property is attributed to a significant negative axial zero-field splitting (D-parameter), with energy barriers for spin reversal (Ueff) reaching up to 72 K. rsc.orgrsc.org The specific geometry and magnetic properties can be modulated by the choice of the diamine used in the ligand synthesis. rsc.org For instance, a magnetically diluted complex, where most of the Co(II) is replaced by Zn(II), has shown slow relaxation of magnetization even in a zero static magnetic field, indicating potential for zero-field SMMs. rsc.orgrsc.org

Table 1: Selected Cobalt(II) Complexes with this compound Derived Ligands and their Magnetic Properties

| Complex | Diamine Precursor | Coordination Geometry | D-parameter (cm⁻¹) | Ueff (K) |

| 1 | Ethylenediamine | Trigonal Prism | Negative | High |

| 2 | 1,2-Diaminopropane | Trigonal Prism | Negative | High |

| 3 | 1,3-Diaminopropane | Trigonal Prism | Negative | High |

| 5 | 2,2-Dimethyl-1,3-propanediamine | Trigonal Prism | Negative | High |

| 6 | 1,4-Diaminobutane | Trigonal Prism | Negative | High |

| 1Zn | Ethylenediamine (Co:Zn ratio ~1:9) | Trigonal Prism | N/A | Shows zero-field SMM behavior |

Data sourced from studies on mononuclear Co(II) complexes. rsc.orgrsc.org

Nickel(II) complexes have also been synthesized using Schiff base ligands derived from this compound. These ligands can be designed to be tetradentate or hexadentate, leading to various coordination geometries around the Ni(II) center. ekb.egmst.edu For example, a series of Ni(II) complexes with quadridentate Schiff bases formed from 5-chloro-2-hydroxybenzophenone (B104029) and various alkanediamines have been reported to be low-spin planar monomers in non-donor solvents. mst.edu In the solid state, some of these complexes exhibit a mixture of octahedral and square-planar Ni(II) ions. mst.edu The synthesis of Ni(II) complexes with bicompartmental Schiff base ligands, having distinct inner and outer coordination sites, has also been explored for creating heterometallic complexes. researchgate.net

The coordination chemistry of this compound derivatives extends beyond first-row transition metals to include alkaline earth metals like Calcium(II) and other transition metals such as Zinc(II) and Cadmium(II). nih.govgrafiati.com A Ca(II) complex with a bis-Schiff base ligand derived from this compound and 1,3-diamino-2-hydroxypropane has been synthesized and characterized. nih.gov In this complex, the Ca(II) ion is six-coordinated by four oxygen atoms and two nitrogen atoms from a single ligand molecule. nih.gov

Zn(II) and Cd(II) complexes with a Schiff base derived from quinazoline-4(3H)-one and this compound have also been prepared and characterized, indicating a non-electrolytic nature. grafiati.com Additionally, the synthesis of Zn(II), Cd(II), Co(II), and Cu(II) coordination polymers using 2,4-dichlorophenoxyacetic acid (a related compound) and a flexible bis(pyridyl) ligand has been reported, demonstrating the versatility of phenoxyacetic acid derivatives in constructing diverse metal-organic frameworks. scispace.com

Nickel(II) Complexes with Multidentate Schiff Base Ligands

Advanced Spectroscopic Probes for Metal Centers (e.g., X-band EPR Spectroscopy for Magnetic Properties)

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for investigating the magnetic properties of paramagnetic metal complexes, such as those containing Co(II) and Cu(II). rsc.orgepa.govethz.ch X-band EPR spectroscopy has been instrumental in studying the electronic structure and magnetic anisotropy of the trigonal prismatic Co(II) complexes derived from this compound. rsc.orgrsc.org

For these Co(II) complexes, which behave as field-induced single-molecule magnets, X-band EPR spectra can confirm the sign of the zero-field splitting parameter (D). rsc.org While it is challenging to determine the exact value of a large D-parameter from X-band EPR, the technique provides crucial information about the electronic ground state and the anisotropy of the g-factors. rsc.org The analysis of EPR spectra, often in conjunction with theoretical calculations, helps to rationalize the observed magnetic behavior. rsc.orgrsc.org

In the case of a Cu(II) complex formed by the condensation of this compound with glycine, EPR data revealed the central atom to be in an S = 1/2 ground state with anisotropic g-tensor parameters. epa.gov Multifrequency EPR techniques, including Q-band and W-band, can provide even more detailed information about the geometric and electronic structures of metal centers in complex systems. nih.gov

Theoretical and Computational Studies in Coordination Chemistry

Theoretical and computational methods, particularly Density Functional Theory (DFT) and ab initio calculations, play a crucial role in understanding the electronic structure, bonding, and magnetic properties of metal complexes derived from this compound. nih.govrsc.orgscispace.com These methods are used to complement experimental data and provide deeper insights that are often difficult to obtain through experiments alone.

For the trigonal prismatic Co(II) single-ion magnets, CASSCF/NEVPT2 calculations have been employed to rationalize their magnetic properties, including the large negative D-parameter. rsc.orgrsc.orgrsc.org These calculations can establish correlations between structural features, such as the coordination geometry, and the resulting magnetic anisotropy. researchgate.net

In the study of a Ca(II) complex, DFT calculations were used to understand its electronic structure. nih.gov Similarly, for a novel phthalonitrile (B49051) derivative synthesized from a related precursor, DFT calculations were used to optimize the geometry, determine HOMO and LUMO energies, and calculate NMR chemical shifts, showing good agreement with experimental data. scispace.com Hirshfeld surface analysis, another computational tool, has been used to investigate intermolecular interactions in the crystal structure of the Ca(II) complex. nih.gov

Density Functional Theory (DFT) and Ab Initio Methods (e.g., CASSCF/NEVPT2 Calculations)

Computational chemistry, particularly through Density Functional Theory (DFT) and high-level ab initio methods like the Complete Active Space Self-Consistent Field (CASSCF) followed by N-Electron Valence State Perturbation Theory (NEVPT2), has been pivotal in understanding the intricate electronic structures of metal complexes with ligands derived from this compound. rsc.orgweebly.comrsc.orgupol.cz These methods are especially crucial for accurately predicting the properties of transition metal complexes, where electron correlation effects are significant. weebly.com

In a notable study, a series of six mononuclear Cobalt(II) complexes were synthesized using hexadentate Schiff base ligands derived from the condensation of this compound and various diamines. rsc.orgrsc.orgresearchgate.net The magnetic properties of these complexes were extensively studied, and CASSCF/NEVPT2 calculations were employed to provide a theoretical framework for the experimental observations. rsc.orgweebly.comrsc.org These calculations are essential for rationalizing the magnetic anisotropy, which is a key parameter in the design of single-molecule magnets (SMMs). rsc.org

The research demonstrated that these computational approaches could effectively model the distorted trigonal prismatic coordination geometry adopted by the Co(II) ions. rsc.orgresearchgate.net The choice of computational method is critical; for instance, DFT is often used for geometry optimization, while CASSCF/NEVPT2 is necessary for an accurate description of the magnetic anisotropy and the zero-field splitting (ZFS) parameters. weebly.comnih.gov The application of these advanced computational techniques allows for a detailed correlation between the structural features of the complexes and their resulting magnetic behavior. researchgate.net

The CASSCF/NEVPT2 calculations performed on this series of Co(II) complexes provided crucial data on the zero-field splitting parameter (D) and the energy differences between d-orbitals, which are fundamental to understanding their magnetic properties. researchgate.net

Table 1: Selected CASSCF/NEVPT2 Calculation Results for Co(II) Complexes Derived from this compound Ligands

Prediction of Electronic Structure and Magnetic Behavior of Complexes

The theoretical methods discussed above are powerful tools for predicting the electronic structure and magnetic behavior of complexes derived from this compound. For the series of mononuclear Co(II) complexes, these calculations have successfully predicted their behavior as field-induced single-molecule magnets (SMMs). rsc.orgrsc.org

The electronic structure of these Co(II) complexes, which possess a d⁷ configuration, gives rise to a spin state of S = 3/2. rsc.org The ligand field, created by the Schiff base ligand derived from this compound, leads to a splitting of the d-orbitals. The CASSCF/NEVPT2 calculations revealed that the ground state electronic configuration for most of these complexes is d₂₂²dₓ₂₋y₂¹dₓy²dᵧz¹dₓz¹, which is crucial for the observed magnetic anisotropy. researchgate.net The calculations established a direct correlation between the energy difference of the dₓy and dₓ₂₋y₂ orbitals and the value of the axial zero-field splitting parameter, D. researchgate.net A large, negative D-value is a hallmark of the easy-axis anisotropy required for SMM behavior. rsc.orgrsc.org

The studies showed that by subtly modifying the diamine bridge in the Schiff base ligand, it is possible to modulate the coordination geometry, which in turn influences the d-orbital splitting and, consequently, the magnetic anisotropy. rsc.orgresearchgate.net For instance, the complexes were found to exhibit a distorted trigonal prismatic geometry, a relatively rare coordination environment for Co(II) that is enforced by the ligand architecture. rsc.orgrsc.orgresearchgate.net This specific geometry is a key factor in achieving the observed magnetic properties. The theoretical calculations were able to reproduce the experimental finding that these complexes act as field-induced SMMs, with a substantial negative axial zero-field splitting (D) and a spin reversal energy barrier (Ueff) reaching up to 72 K. rsc.orgrsc.org

Table 2: Predicted and Experimental Magnetic Properties of Co(II) Complexes

| Complex | Experimental Ueff (K) | Calculated D (cm⁻¹) | Experimental D (cm⁻¹) | Magnetic Behavior |

|---|---|---|---|---|

| 1 | 35 | -49.6 | -47.1 | Field-Induced SMM |

| 2 | 72 | -69.3 | -76.6 | Field-Induced SMM |

| 3 | 20 | -19.4 | -20.6 | Field-Induced SMM |

| 5 | 60 | -64.4 (5a) | -62.3 | Field-Induced SMM |

| 6 | 56 | -68.0 (6a) | -60.8 | Field-Induced SMM |

This table presents a selection of findings from the study of a series of mononuclear Co(II) complexes. rsc.orgrsc.orgresearchgate.net

These findings underscore the predictive power of modern computational methods in the field of coordination chemistry and highlight the potential for designing novel magnetic materials based on ligands derived from this compound. rsc.orgrsc.org

Applications of 2 Formylphenoxyacetic Acid in Advanced Chemical Research

Strategic Intermediate in Organic Synthesis

The unique arrangement of functional groups in 2-formylphenoxyacetic acid allows it to serve as a crucial intermediate in the construction of diverse chemical structures. It is frequently employed as a precursor for synthesizing complex organic molecules and derivatives.

This compound is a valuable building block in organic synthesis for creating pharmaceuticals and other specialty chemicals. lookchem.com Its utility is demonstrated in its role as a precursor for azomethine derivatives (also known as Schiff bases), which are important intermediates in the synthesis of various functional molecules, including pharmaceuticals. smolecule.com The reaction typically involves the condensation of this compound with various aromatic or heterocyclic amines. nih.govinnovareacademics.in

One notable application is in the synthesis of complex heterocyclic systems. For instance, it has been used in a one-pot, three-component reaction with an amine and an isocyanide to create novel oxazepine-quinazolinone bis-heterocyclic scaffolds, which are recognized as important pharmacological structures. frontiersin.org The molecule's ability to participate in such multi-component reactions highlights its efficiency in rapidly generating molecular diversity and complex, drug-like scaffolds. frontiersin.org Research has also explored its use in synthesizing various oxazepine derivatives. frontiersin.orgresearchgate.net The phenoxyacetic acid scaffold itself is a core component in numerous existing pharmacological agents. innovareacademics.inresearchgate.net

Table 1: Examples of Complex Molecules Synthesized from this compound

| Precursor | Reagents | Product Class | Application Area | Reference |

|---|---|---|---|---|

| This compound | Aromatic Amines | Azomethines (Schiff Bases) | Pharmaceutical Intermediates | smolecule.comnih.gov |

| This compound | 2-aminobenzylamine, tert-butyl isocyanide | Oxazepine-Quinazolinone bis-Heterocycles | Pharmacological Scaffolds | frontiersin.org |

| This compound | Isonicotinylhydrazone | Hydrazone Derivatives | Antituberculous Agents | researchgate.net |

The phenoxyacetic acid motif is a well-established structural component in the agrochemical industry, particularly in herbicides, valued for their low cost and water solubility. researchgate.net this compound and its derivatives serve as precursors in the production of crop protection products. lookchem.com Its chemical versatility allows for the design of compounds aimed at controlling pests and diseases that impact agricultural productivity. lookchem.com Research has demonstrated the synthesis of N-(4-chlorophenyl)-2-phenoxyacetamide derivatives from a related formylphenoxyacetamide, which have shown potential as insecticidal agents against pests like the cotton leafworm, Spodoptera littoralis. researchgate.net This underscores the utility of the formylphenoxyacetic acid scaffold in developing new agrochemicals. researchgate.netcymitquimica.com

Pathways to Complex Pharmaceutical and Specialty Chemicals

Contributions to Ligand and Scaffold Development for Targeted Investigations

The dual functionality of this compound makes it an excellent candidate for developing specialized ligands and molecular scaffolds for targeted research in chemical biology and medicinal chemistry.

In the field of coordination chemistry and materials science, this compound is a key precursor for creating advanced ligands. rsc.orgrsc.org Specifically, Schiff bases derived from the condensation of this compound with various diamines have been used to synthesize a series of mononuclear cobalt(II) complexes. rsc.orgupol.cz These ligands enforce a distorted coordination environment, compelling the Co(II) complexes to adopt a rare trigonal prismatic geometry. rsc.orgrsc.org Such complexes have been found to behave as field-induced single-molecule magnets (SMMs), a class of materials with significant potential in high-density data storage and quantum computing. rsc.orgrsc.org The ability to modulate the structural and magnetic properties by simply changing the diamine component makes this a promising scaffold for developing new functional materials. rsc.org

Urease, a nickel-dependent metalloenzyme, is a significant target in medicinal and agricultural chemistry due to its role in pathologies associated with bacteria like Helicobacter pylori and nitrogen loss from urea-based fertilizers. nih.govmdpi.com this compound (FPAA) has been identified as a valuable starting material for the synthesis of potential urease inhibitors. researchgate.net One research project focused on converting the formyl group of FPAA into a chalcone (B49325) and subsequently a pyrazoline ring, while transforming the acetic acid group into a hydroxamic acid. researchgate.net Hydroxamic acids are known to be effective inhibitors of metalloenzymes by chelating the metal ions in the active site. Schiff bases in general have also been reported to possess urease inhibition activity. researchgate.net This strategic functionalization of the FPAA scaffold aims to create potent inhibitors for targeted enzyme modulation. researchgate.net

The this compound structure serves as a foundational scaffold for building a variety of potentially bioactive compounds.

Potential Anti-inflammatory Agents: Derivatives of this compound have shown significant promise as anti-inflammatory agents. researchgate.net In one study, new phenoxyacetic acid derivatives were designed as selective cyclooxygenase-2 (COX-2) inhibitors. mdpi.com The synthesis involved creating Schiff base derivatives which were then evaluated in vivo. Two compounds, 5f and 7b , demonstrated significant anti-inflammatory effects, with in vivo paw thickness inhibition of 63.35% and 46.51%, respectively. mdpi.com These compounds also markedly reduced levels of the pro-inflammatory mediators TNF-α and PGE-2. mdpi.com Another study synthesized a series of 4-thiazolidinone (B1220212) derivatives using 2-formylphenoxyacetamides as building blocks, identifying a lead compound with anti-exudative activity comparable to the standard NSAID, Diclofenac, in a carrageenan-induced paw edema model. researchgate.net

Table 2: Anti-inflammatory Activity of Selected Phenoxyacetic Acid Derivatives

| Compound | In Vivo Paw Thickness Inhibition (%) | TNF-α Reduction (%) | PGE-2 Reduction (%) | Reference |

|---|---|---|---|---|

| 5f | 63.35 | 61.04 | 60.58 | mdpi.com |

| 7b | 46.51 | 64.88 | 57.07 | mdpi.com |

Potential Antituberculous Agents: Researchers have successfully used this compound to create compounds with significant antituberculous properties. researchgate.net In a search for antituberculous agents with low toxicity, isonicotinylhydrazones were prepared from aldehydophenoxyacetic acids. researchgate.net The isonicotinylhydrazone of this compound, in particular, demonstrated marked antituberculous activity combined with low toxicity in in vivo testing. researchgate.net This highlights the molecule's role as a key precursor in the development of new therapeutic agents against Mycobacterium tuberculosis. smolecule.comresearchgate.net

Table 3: List of Mentioned Chemical Compounds

| Compound Name | Other Names/Synonyms |

|---|---|

| This compound | o-Formylphenoxyacetic acid, 2-Carboxymethoxybenzaldehyde |

| Azomethine | Schiff Base, Imine |

| Chloroacetic acid | - |

| Salicylaldehyde (B1680747) | 2-Hydroxybenzaldehyde |

| Isonicotinylhydrazone | - |

| Diclofenac | [2-[(2,6-dichlorophenyl)imino]phenyl]acetic acid |

| N-(4-chlorophenyl)-2-phenoxyacetamide | - |

| Urease | Urea aminohydrolase |

| Chalcone | - |

| Hydroxamic acid | - |

| Pyrazoline | - |

| 4-Thiazolidinone | - |

| Cyclooxygenase-2 | COX-2 |

| Tumor necrosis factor-alpha | TNF-α |

| Prostaglandin E2 | PGE-2 |

Preparation of Scaffolds for Enzyme Modulation Research (e.g., Urease)

Role in Materials Science and Functional Materials Development

This compound serves as a versatile precursor in materials science, enabling the creation of functional materials with specific, tunable properties. Its dual reactive sites—the aldehyde and carboxylic acid groups—allow for its incorporation into a variety of molecular architectures, from complex coordination compounds to nanohybrid materials.

Fabrication of Tailored Materials for Electronics, Coatings, and Composites

The unique chemical structure of this compound facilitates its use as a foundational component in the synthesis of specialized materials. A notable application is in the development of chemosensors, which represent a significant area within materials for electronics.

Researchers have synthesized 2-(2-(benzo[d]thiazol-2-yl)phenoxy)acetic acid (referred to as KK1) through an oxidative coupling reaction between this compound and o-aminothiophenol. acs.org This benzothiazole (B30560) derivative was then used to fabricate a nanohybrid material, KK1–ZnO, by combining it with zinc nitrate (B79036) hexahydrate. acs.org This process demonstrates the creation of a tailored material where the organic ligand (derived from this compound) imparts specific functionalities to the inorganic nanostructure. The resulting KK1-ZnO nanohybrid was engineered into a "smart strip" for the colorimetric quantification of spermidine (B129725) in food samples, showcasing a practical application in the field of electronic sensors. acs.org

Table 1: Synthesis of Benzothiazole Derivative (KK1) for Sensor Application

| Reactants | Reagents | Conditions | Product | Application |

| This compound, o-Aminothiophenol | Copper sulfate (B86663) (CuSO₄), Potassium persulfate (K₂S₂O₈), SDS-Milli-Q water | Reflux at 60 °C for 24h | 2-(2-(Benzo[d]thiazol-2-yl)phenoxy)acetic acid (KK1) | Precursor for KK1-ZnO nanohybrid sensor acs.org |

Development of Photocatalytic Systems (e.g., CO2 Reduction)

In the field of sustainable chemistry, this compound has been instrumental in creating novel photocatalytic systems for the reduction of carbon dioxide (CO₂). Scientists have synthesized a new bis-Schiff base calcium(II) complex by reacting this compound with 1,3-diamino-2-hydroxypropane and calcium perchlorate (B79767) tetrahydrate. fishersci.at

This Ca(II) complex, which crystallizes into a three-dimensional network structure, has demonstrated notable efficacy as a photocatalyst. fishersci.at When tested for the photocatalytic reduction of CO₂, the complex exhibited a significant yield of carbon monoxide (CO) with high selectivity. This research highlights the potential of using derivatives of this compound to construct metal-organic frameworks (MOFs) or coordination polymers that can harness light energy to convert greenhouse gases into valuable chemicals. fishersci.at

Table 2: Performance of Ca(II) Complex in Photocatalytic CO₂ Reduction

| Catalyst | Product | Yield (after 6 hours) | Selectivity |

| Ca(II) complex with bis-Schiff base ligand from this compound | Carbon Monoxide (CO) | 47.9 μmol/g | 99.3% fishersci.at |

Ligand Scaffolds for Single-Ion Magnets

A significant application of this compound is in the design of ligands for single-ion magnets (SIMs), a class of single-molecule magnets (SMMs) with potential applications in high-density data storage and quantum computing. Research has shown that Schiff bases derived from the condensation of this compound with various diamines serve as a promising scaffold for creating mononuclear cobalt(II) complexes. acs.orgCurrent time information in Bangalore, IN.rsc.orgresearchgate.net

These hexadentate Schiff base ligands create a distorted coordination environment that forces the Co(II) ion into a trigonal prismatic geometry. rsc.org This specific geometry is crucial for inducing large magnetic anisotropy, a key property for SIMs. A series of six such Co(II) complexes were synthesized and found to behave as field-induced single-molecule magnets. acs.orgCurrent time information in Bangalore, IN. These complexes exhibited substantial spin reversal energy barriers (Ueff) up to 72 K, indicating a strong resistance to demagnetization. rsc.org The tunability of the diamine component allows for the modulation of both the structural and magnetic properties of the resulting SIMs.

Table 3: Magnetic Properties of Co(II) Single-Ion Magnets with this compound-Derived Ligands

| Complex Type | Geometry | Magnetic Behavior | Key Property (Ueff) |

| Mononuclear Co(II) complexes with hexadentate Schiff base ligands | Trigonal Prismatic | Field-Induced Single-Molecule Magnets | Up to 72 K rsc.org |

Immunochemistry and Bioconjugation Research

The reactivity of this compound makes it a valuable tool in immunochemistry, particularly for the synthesis of haptens needed for developing immunoassays.

Derivatization for Hapten Synthesis in Immunoassay Development

Haptens are small molecules that can elicit an immune response only when attached to a large carrier protein. In the development of immunoassays for detecting veterinary drug residues, this compound has been used as a derivatizing agent to create novel haptens.

Specifically, it has been used to derivatize the furaltadone (B92408) metabolite 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ). mdpi.comechemi.com In one study, AMOZ was derivatized with 2-(4-formylphenoxy) acetic acid or 2-(3-formylphenoxy) acetic acid to produce new immunizing haptens. mdpi.comechemi.com When these novel haptens were used to produce polyclonal antibodies, the resulting competitive indirect enzyme-linked immunosorbent assay (ciELISA) showed a nearly two-fold improvement in sensitivity for detecting the target analyte compared to assays developed with traditional haptens. mdpi.comechemi.com This demonstrates that the strategic use of this compound in hapten design can significantly enhance the performance and sensitivity of diagnostic immunoassays. mdpi.comresearchgate.net

Emerging Research Frontiers and Future Perspectives

Innovations in Synthetic Strategies and Efficiency

The development of novel synthetic methodologies is crucial for expanding the applications of 2-formylphenoxyacetic acid and its derivatives. Recent innovations have focused on improving efficiency, reducing environmental impact, and enabling the creation of complex molecules in fewer steps.

A significant area of advancement is the use of multicomponent reactions (MCRs), which allow for the synthesis of intricate molecular scaffolds in a single, one-pot operation. frontiersin.org One notable example is the catalyst-free, three-component reaction involving 2-(2-formylphenoxy)acetic acid, 2-aminobenzamide (B116534), and various isocyanides. frontiersin.orgnih.gov This approach efficiently yields biologically significant bis-heterocyclic oxazepine-quinazolinone derivatives with excellent yields (up to 94%) and high purity. frontiersin.orgnih.govnih.gov The reaction proceeds through an Ugi-type mechanism, where the bifunctional nature of this compound facilitates intramolecular cyclization to form the complex tetracyclic product. frontiersin.orgnih.gov This strategy is lauded for its efficiency and environmentally friendly nature, as it avoids the need for a catalyst. frontiersin.orgnih.gov

Researchers have also explored different synthetic conditions to optimize the production of derivatives. nih.gov Microwave-assisted synthesis has been shown to dramatically reduce reaction times from hours to minutes and improve yields compared to conventional heating methods, while often eliminating the need for solvents. For industrial-scale production, continuous flow reactors (CFRs) offer high throughput and automated control, achieving yields of 85–90% in under two hours.

| Parameter | Conventional Method | Microwave-Assisted Method | Aqueous-Phase Method | Industrial CFR Method |

|---|---|---|---|---|

| Yield (%) | 65–85 | 80–90 | 70–75 | 85–90 |

| Reaction Time (h) | 4–8 | 0.25–0.5 | 6–8 | 1–2 |

| Solvent Use | Ethanol (B145695)/DMF | None | Water | Acetonitrile |

| Energy Efficiency | Moderate | High | Moderate | High |

| Scalability | Limited | Moderate | High | High |

This table provides a comparative analysis of different synthetic methodologies for derivatives of this compound, based on findings from pilot-scale studies.

Deeper Mechanistic Understanding of Complex Transformations

Alongside the development of new synthetic methods, a significant research effort is dedicated to understanding the intricate mechanisms governing the transformations of this compound. This deeper knowledge is essential for predicting reaction outcomes, optimizing conditions, and designing new synthetic pathways.

One area of intense study is the photochemical behavior of this compound and its esters. rsc.org Recent investigations have shown that under 365 nm irradiation in dimethyl sulfoxide (B87167) (DMSO), these compounds undergo an unexpected divergent photocyclization. rsc.org This process can lead to the efficient synthesis of hydroxychromanones and benzofuranones, with yields for hydroxychromanones ranging from 27–91%. rsc.org Detailed mechanistic studies have been crucial in elucidating the pathways that lead to these different products, revealing the unique role of the solvent in this transformation. rsc.org